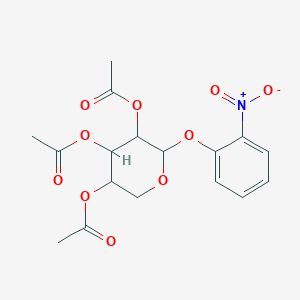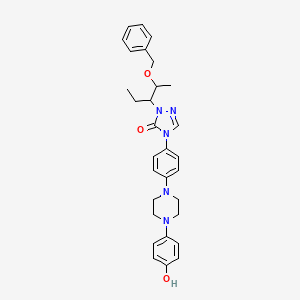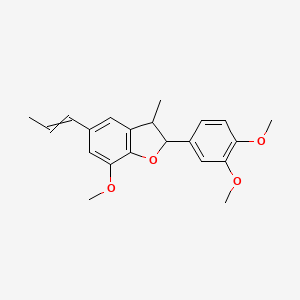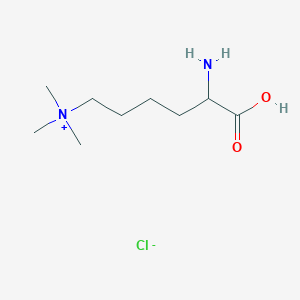
Sodium 1-oleoyl lysophosphatidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleoyl-lysophosphatidic acid is a bioactive lipid molecule that plays a crucial role in various physiological and pathological processes. It is a type of lysophosphatidic acid, which is a phospholipid derivative containing a single fatty acid chain. Oleoyl-lysophosphatidic acid is known for its ability to act as a signaling molecule, interacting with specific receptors to mediate a wide range of biological responses, including cell proliferation, migration, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleoyl-lysophosphatidic acid can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the action of phospholipase A2 on phosphatidic acid, which results in the removal of one fatty acid chain, yielding lysophosphatidic acid. This lysophosphatidic acid can then be esterified with oleic acid to produce oleoyl-lysophosphatidic acid .
Industrial Production Methods: Industrial production of oleoyl-lysophosphatidic acid typically involves large-scale enzymatic processes. Phospholipase D or phospholipase A2 enzymes are used to hydrolyze phosphatidylcholine or phosphatidic acid, respectively, to produce lysophosphatidic acid. This intermediate is then esterified with oleic acid under controlled conditions to obtain oleoyl-lysophosphatidic acid .
Chemical Reactions Analysis
Types of Reactions: Oleoyl-lysophosphatidic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the oleic acid chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond can be reduced to form stearoyl-lysophosphatidic acid.
Substitution: The phosphate group can undergo substitution reactions with different nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles like alcohols or amines can react with the phosphate group under basic conditions
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Stearoyl-lysophosphatidic acid.
Substitution: Phosphoester derivatives
Scientific Research Applications
Oleoyl-lysophosphatidic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid signaling pathways and membrane dynamics.
Biology: It plays a role in cell signaling, influencing processes such as cell proliferation, migration, and differentiation.
Medicine: It has potential therapeutic applications in cancer treatment, wound healing, and neuroprotection.
Industry: It is used in the development of lipid-based drug delivery systems and as a component in cosmetic formulations .
Mechanism of Action
Oleoyl-lysophosphatidic acid exerts its effects by binding to specific G protein-coupled receptors known as lysophosphatidic acid receptors. These receptors activate various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Rho/Rho kinase pathway. These pathways regulate diverse cellular processes such as proliferation, survival, and motility .
Comparison with Similar Compounds
- Palmitoyl-lysophosphatidic acid
- Stearoyl-lysophosphatidic acid
- Myristoyl-lysophosphatidic acid
Comparison: Oleoyl-lysophosphatidic acid is unique due to its specific fatty acid chain (oleic acid), which imparts distinct biological activities. Compared to other lysophosphatidic acids, oleoyl-lysophosphatidic acid has a higher affinity for certain lysophosphatidic acid receptors, leading to more potent biological effects. This makes it particularly valuable in research focused on receptor-specific signaling and therapeutic applications .
Properties
IUPAC Name |
sodium;(2-hydroxy-3-octadec-9-enoyloxypropyl) hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRLSUFHELJJAB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40NaO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B13384514.png)

![[4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol](/img/structure/B13384521.png)
![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13384528.png)
![tert-butyl N-(3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13384538.png)


![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride](/img/structure/B13384557.png)
![tert-butyl N-[(E)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]carbamate](/img/structure/B13384564.png)

